molecular formula C14H18N2OS2 B2795188 {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol CAS No. 2415463-15-7

{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol

Cat. No.: B2795188
CAS No.: 2415463-15-7
M. Wt: 294.43
InChI Key: ODNFKFOMJWEUKE-UHFFFAOYSA-N
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Description

{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is an intriguing compound due to its unique chemical structure and potential applications across various fields. It features a piperidine ring linked to a benzothiazole ring, augmented with a methylsulfanyl group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol can be initiated by preparing the benzothiazole ring via condensation of o-aminothiophenol with carbon disulfide followed by cyclization with chloroacetic acid. Subsequently, the piperidine ring is attached via nucleophilic substitution with a suitably protected piperidine derivative. De-protection yields the final compound.

Industrial Production Methods: Industrial synthesis may follow similar steps but requires optimization for large-scale production. This includes selecting the appropriate solvents, catalysts, and conditions to maximize yield and purity, as well as employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

  • Reduction: The benzothiazole ring may undergo reduction reactions, potentially modifying its electronic properties.

  • Substitution: The hydroxyl group can be replaced by other substituents under suitable conditions, affecting the compound's solubility and reactivity.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium periodate.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Acid chlorides, alkyl halides.

Major Products:

  • Sulfoxide and sulfone derivatives

  • Reduced benzothiazole derivatives

  • Various substituted analogs

Scientific Research Applications

{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol has broad scientific research applications:

  • Chemistry: Used as a precursor for complex organic synthesis.

  • Biology: Investigated for its interaction with biological targets due to its unique structure.

  • Medicine: Potential therapeutic applications due to its bioactivity.

  • Industry: Applied in material science for developing novel compounds with specific properties.

Mechanism of Action

Mechanism: The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the benzothiazole moiety might interact with protein kinase pathways, influencing cell signaling mechanisms.

Molecular Targets and Pathways:

  • Enzymes: Interaction with enzymatic active sites, altering their activity.

  • Receptors: Binding to receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparing {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol with other compounds:

  • Unique Attributes: The combination of a benzothiazole ring and piperidine structure, along with a methylsulfanyl group, distinguishes it from other compounds.

  • Similar Compounds: Benzothiazole-based drugs like riluzole, or piperidine derivatives used in pharmaceuticals.

This compound's distinct chemical structure lends itself to diverse research and industrial applications, making it a significant point of interest in various scientific domains.

Properties

IUPAC Name

[1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-18-11-3-2-4-12-13(11)15-14(19-12)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNFKFOMJWEUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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